Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with a pyridin-3-ylmethyl group and a methyl ester group at the 4-position. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with pyridine-based compounds. One common method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as chromatography, are common in industrial production to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaOH or K2CO3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A simpler derivative without the pyridin-3-ylmethyl group.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Piperidine derivatives: Compounds with various substitutions on the piperidine ring.
Uniqueness
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate is unique due to the presence of both the pyridin-3-ylmethyl group and the piperidine ring, which confer specific chemical and biological properties
Biological Activity
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate, also known as 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid methyl ester, is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound's chemical structure is characterized by a piperidine ring, a pyridine moiety, and a carboxylate functional group. The molecular formula is C13H16N2O2 with a molecular weight of approximately 232.28 g/mol. The structure can be represented as follows:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. Research indicates that compounds containing pyridine and piperidine rings exhibit significant activity against various bacterial strains. For example, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL in some cases .
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 20 |
This compound | S. aureus | 25 |
2. Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against RNA viruses such as SARS-CoV-2. Preliminary studies suggest that certain piperidine derivatives can inhibit viral replication by interfering with viral entry mechanisms or disrupting viral protein synthesis pathways .
3. Anticancer Potential
This compound has shown promise in cancer research, specifically in inhibiting cell proliferation in various cancer cell lines. In vitro studies demonstrated that the compound can induce apoptosis in ovarian and breast cancer cells, with IC50 values indicating moderate cytotoxicity .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting cellular processes essential for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors, including those involved in neurotransmission and immune response regulation.
- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antimicrobial activity against clinical isolates of E. coli. The results suggested that structural modifications could enhance efficacy and reduce toxicity .
Case Study 2: Cancer Cell Line Studies
In a comparative study involving various cancer cell lines (ovarian and breast), this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 1-(pyridin-3-ylmethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)12-4-7-15(8-5-12)10-11-3-2-6-14-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3 |
InChI Key |
JGSXGVYEFXXESV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CN=CC=C2 |
Origin of Product |
United States |
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